2,4-Dihydroxy-3,5,5-bromobiphenyl
Description
2,4-Dihydroxy-3,5,5-bromobiphenyl is a halogenated biphenyl derivative characterized by hydroxyl groups at the 2- and 4-positions and bromine atoms at the 3-, 5-, and 5'-positions (the latter indicating a symmetrical substitution pattern on the biphenyl backbone). This compound’s structure combines electron-withdrawing bromine substituents with electron-donating hydroxyl groups, creating unique electronic and steric properties.
Properties
Molecular Formula |
C12H7Br3O2 |
|---|---|
Molecular Weight |
422.89 g/mol |
IUPAC Name |
2,4-dibromo-6-(3-bromo-4-hydroxyphenyl)phenol |
InChI |
InChI=1S/C12H7Br3O2/c13-7-4-8(12(17)10(15)5-7)6-1-2-11(16)9(14)3-6/h1-5,16-17H |
InChI Key |
YESCGLKAXGFTBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=CC(=C2)Br)Br)O)Br)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,4-Dihydroxy-3,5,5-bromobiphenyl typically involves the bromination of biphenyl derivatives. One common method involves the reaction of p-bromoaniline with sodium nitrite in the presence of hydrochloric acid to form a diazonium salt, which is then reacted with benzene under alkaline conditions to produce p-bromobiphenyl . This intermediate can be further brominated and hydroxylated to yield 2,4-Dihydroxy-3,5,5-bromobiphenyl. Industrial production methods may involve similar steps but optimized for large-scale synthesis.
Chemical Reactions Analysis
2,4-Dihydroxy-3,5,5-bromobiphenyl undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form less substituted biphenyl derivatives.
Substitution: The bromine atoms can be substituted with other functional groups using reagents like sodium azide or organometallic compounds.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form more complex biphenyl derivatives.
Common reagents used in these reactions include bromine, sodium hydroxide, and various organometallic catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Dihydroxy-3,5,5-bromobiphenyl is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dihydroxy-3,5,5-bromobiphenyl involves its interaction with molecular targets through its hydroxyl and bromine groups. These functional groups can participate in hydrogen bonding, electrophilic substitution, and other interactions with biological molecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound’s closest analogs include:
Key Observations :
- Bromine Content: Bromine atoms in 2,4-Dihydroxy-3,5,5-bromobiphenyl increase molecular weight and polarizability compared to non-brominated analogs like 2,4-dihydroxybenzophenone. This enhances photostability and UV absorption capacity but may reduce solubility in polar solvents .
- Hydroxyl Position : The 2,4-dihydroxy configuration contrasts with 3,4-dihydroxy derivatives, which exhibit stronger antimicrobial activity (e.g., against B. subtilis and C. albicans). The 2,4-substitution likely reduces electron donation efficiency, diminishing bioactivity .
Functional Performance
- UV Absorption: Bromine’s electron-withdrawing nature induces a bathochromic shift (redshift) in UV spectra compared to non-halogenated analogs. For example, 2,4-dihydroxybenzophenone derivatives show λmax shifts depending on substituents (e.g., λmax = 330–360 nm in polar solvents) . The biphenyl backbone in 2,4-Dihydroxy-3,5,5-bromobiphenyl may further extend conjugation, amplifying this effect.
- Antimicrobial Activity : 2,4-Dihydroxy-substituted compounds generally exhibit lower inhibition of pathogens like C. albicans and B. subtilis compared to 3,4-dihydroxy derivatives. For instance, 3,4-dichloro or 3,4-dihydroxy analogs show IC50 values <10 µg/mL, while 2,4-dihydroxy variants are often inactive at similar concentrations .
- Material Science Applications : Brominated biphenyls are preferred in photoresist formulations due to their thermal stability and radical-scavenging properties. The symmetrical bromination in 2,4-Dihydroxy-3,5,5-bromobiphenyl may improve crosslinking efficiency compared to asymmetrical analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
